Dodecanal dimethyl acetal

Description

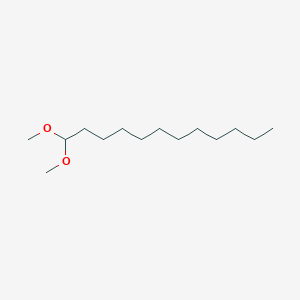

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethoxydodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O2/c1-4-5-6-7-8-9-10-11-12-13-14(15-2)16-3/h14H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUWUYJULVYGRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065797 | |

| Record name | Dodecane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; Fatty, citrus-like aroma | |

| Record name | Dodecanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1724/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in organic solvents, Soluble (in ethanol) | |

| Record name | Dodecanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1724/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.847-0.853 | |

| Record name | Dodecanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1724/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

14620-52-1 | |

| Record name | 1,1-Dimethoxydodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14620-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanal dimethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014620521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecane, 1,1-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxydodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECANAL DIMETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/384YJ7FK35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dodecanal dimethyl acetal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dodecanal Dimethyl Acetal

Introduction: The Strategic Role of Dodecanal Dimethyl Acetal in Organic Synthesis

Dodecanal dimethyl acetal (CAS 14620-52-1), also known as 1,1-dimethoxydodecane, serves as a crucial intermediate in complex organic synthesis.[1][2][3] Its primary function is to act as a "protecting group" for the aldehyde functional group of dodecanal (lauryl aldehyde). The acetal moiety is notably stable under neutral to basic conditions and in the presence of many nucleophiles and reducing agents, which would otherwise react with an unprotected aldehyde.[1][4] However, it can be readily and cleanly converted back to the parent aldehyde under mild acidic conditions.[1][5] This strategic masking and unmasking of reactivity makes dodecanal dimethyl acetal an invaluable tool in multi-step synthetic pathways, particularly in the development of pharmaceuticals, fragrances, and specialty materials where precise control over chemical transformations is paramount.[1][6]

The most fundamental and widely employed method for its synthesis is the direct acid-catalyzed reaction of dodecanal with methanol.[1][7] This guide provides a detailed examination of the underlying reaction mechanism, a field-tested experimental protocol, and a discussion of the critical parameters that govern the efficiency and success of this transformation.

The Core Mechanism: An Acid-Catalyzed Pathway to Acetal Formation

The conversion of an aldehyde to an acetal is a classic example of a reversible nucleophilic addition-elimination reaction catalyzed by acid.[7][8] The process does not occur under basic conditions because the hydroxyl group of the intermediate hemiacetal cannot be displaced.[6] The mechanism proceeds through a sequence of seven distinct, equilibrium-driven steps.

Causality of Acid Catalysis: Alcohols, such as methanol, are weak nucleophiles.[7] The acid catalyst is essential because it protonates the carbonyl oxygen of dodecanal, significantly increasing the electrophilicity of the carbonyl carbon.[1][7] This "activation" renders the carbonyl group highly susceptible to attack by the methanol nucleophile.

The detailed mechanistic pathway is as follows:

-

Protonation of the Carbonyl Oxygen: An acid catalyst (H-A) donates a proton to the carbonyl oxygen of dodecanal, forming a resonance-stabilized cation. This activation step greatly enhances the electrophilicity of the carbonyl carbon.

-

First Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal, a tetrahedral intermediate.[9]

-

First Deprotonation: A weak base in the mixture (e.g., another molecule of methanol) removes a proton from the oxonium ion, yielding the neutral hemiacetal intermediate. This intermediate is in equilibrium with the starting materials.[5]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O).[6][8]

-

Elimination of Water: The protonated hydroxyl group departs as a water molecule. The resulting species is a resonance-stabilized carbocation (an oxonium ion), which is a key electrophilic intermediate.[1][8]

-

Second Nucleophilic Attack: A second molecule of methanol attacks the highly electrophilic carbocation.

-

Final Deprotonation: A final proton transfer to a weak base regenerates the acid catalyst and yields the final product, dodecanal dimethyl acetal.[9]

Caption: Figure 1: Acid-Catalyzed Acetalization Mechanism.

Driving the Reaction Forward: The Critical Role of Dehydration

The formation of an acetal is a reversible process.[1][8] As shown in the mechanism, water is generated as a byproduct. According to Le Châtelier's principle, the presence of water in the reaction mixture can hydrolyze the acetal product back to the hemiacetal and ultimately to the starting aldehyde, thus lowering the overall yield.[8] To achieve high conversion, this water must be continuously removed from the system to drive the chemical equilibrium toward the product side.[8][10][11]

Several field-proven techniques are employed for this purpose:

| Dehydration Method | Principle of Operation | Advantages | Considerations |

| Azeotropic Distillation | Water is removed as an azeotrope with a solvent (e.g., toluene) using a Dean-Stark apparatus.[8] | Effective for large-scale reactions. | Requires heating and a solvent that forms a suitable azeotrope. |

| Chemical Dehydrating Agents | Agents like anhydrous CaCl₂ or molecular sieves are added to the reaction to physically sequester water.[8][12] | Simple to implement in the lab. | Stoichiometric amounts may be needed; can complicate workup. |

| Orthoester Reagents | Trimethyl orthoformate (TMOF) serves as both a methanol source and a dehydrating agent by reacting irreversibly with the water byproduct to form methanol and methyl formate.[4][13] | Highly efficient, often allowing the reaction to proceed at room temperature with high yields.[14] | TMOF is an additional reagent cost. |

For the synthesis of dodecanal dimethyl acetal, the use of trimethyl orthoformate is a particularly elegant and efficient strategy that simplifies the experimental setup and often leads to cleaner reactions and higher yields.[4][13][14]

Experimental Protocol: Synthesis Using a Heterogeneous Acid Catalyst

This protocol describes a robust and environmentally conscious method using Amberlyst-15, a solid-supported sulfonic acid resin, as a recyclable heterogeneous catalyst.[15] This approach simplifies product purification, as the catalyst is removed by simple filtration.[15][16]

Caption: Figure 2: Experimental Workflow for Acetal Synthesis.

Materials & Reagents:

-

Dodecanal (Lauryl aldehyde)

-

Methanol (Anhydrous)

-

Trimethyl orthoformate (TMOF)

-

Amberlyst-15 resin (pre-dried)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Diethyl ether or Hexane (for extraction)

-

Brine (Saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add dodecanal (e.g., 18.4 g, 0.1 mol).

-

Reagent Addition: Add anhydrous methanol (e.g., 50 mL) and trimethyl orthoformate (e.g., 12.7 g, 0.12 mol, 1.2 equivalents). Stir to combine.

-

Catalyst Introduction: Add Amberlyst-15 resin (e.g., 2 g, ~10% by weight of aldehyde). The macroporous structure of the resin allows excellent access for the reactants to the acid sites.[17]

-

Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the dodecanal starting material.

-

Catalyst Recovery: Upon completion, remove the Amberlyst-15 catalyst by simple gravity or vacuum filtration. The resin can be washed with methanol, dried, and reused for subsequent batches.[16]

-

Workup & Neutralization: Transfer the filtrate to a separatory funnel. Wash the solution sequentially with saturated NaHCO₃ solution (to remove any leached acidity), water, and finally brine.

-

Extraction & Drying: Extract the aqueous layer with diethyl ether or hexane. Combine the organic layers and dry over anhydrous MgSO₄.

-

Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude dodecanal dimethyl acetal is often of high purity. If necessary, it can be further purified by vacuum distillation.

Catalyst Selection and Reaction Parameters

While Amberlyst-15 offers significant practical advantages, a variety of acid catalysts can be employed, each with its own merits. The choice often depends on the scale of the reaction, sensitivity of other functional groups, and desired workup procedure.

| Catalyst Type | Examples | Typical Loading | Key Advantages & Insights | Reference |

| Homogeneous Brønsted Acids | HCl, H₂SO₄, p-TsOH | 0.1 - 1 mol% | Highly effective and inexpensive. Trace amounts can be sufficient for high conversion. | [18][19][20] |

| Heterogeneous Brønsted Acids | Amberlyst-15, Nafion | 10-20 wt% | Easily separable, recyclable, environmentally benign, simplifies purification. | [15][16] |

| Lewis Acids | ZrCl₄, Yb(OTf)₃, BF₃ | 0.1 - 5 mol% | Offers high efficiency and chemoselectivity under mild conditions. | [4][21] |

Product Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized dodecanal dimethyl acetal.

| Property | Value |

| CAS Number | 14620-52-1 |

| Molecular Formula | C₁₄H₃₀O₂ |

| Molecular Weight | 230.39 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~115-117 °C @ 5 mmHg |

| Density | ~0.845 - 0.851 g/cm³ @ 25 °C |

| Refractive Index | ~1.428 - 1.435 @ 20 °C |

| ¹H NMR (CDCl₃) | δ ~4.3 ppm (t, 1H, -CH(OMe)₂), δ ~3.3 ppm (s, 6H, -OCH₃), δ ~0.8-1.6 ppm (m, 23H, alkyl chain) |

| IR Spectroscopy | Absence of strong C=O stretch (~1720 cm⁻¹); Appearance of C-O stretches (~1050-1150 cm⁻¹) |

Note: Spectroscopic data are approximate and should be confirmed with experimental results. The disappearance of the aldehyde proton peak around 9.7 ppm in ¹H NMR and the carbonyl peak in IR are key indicators of a successful reaction.[11]

Conclusion

The synthesis of dodecanal dimethyl acetal via acid-catalyzed acetalization of dodecanal is a cornerstone reaction for the protection of aldehydes in organic chemistry. A thorough understanding of the multi-step, equilibrium-based mechanism is critical for optimizing reaction outcomes. By carefully controlling reaction conditions, particularly through the strategic removal of the water byproduct, high yields of the desired acetal can be reliably achieved. The use of modern, heterogeneous catalysts like Amberlyst-15 further enhances the practicality and environmental standing of this procedure, offering a streamlined workflow that is highly applicable in both academic research and industrial drug development settings.

References

-

Formation and Reactions of Acetals - Chemistry Steps . Chemistry Steps. [Link]

-

Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones . (2018-03-21). YouTube. [Link]

-

16.4: Acetal Formation - Chemistry LibreTexts . (2023-01-04). Chemistry LibreTexts. [Link]

-

Acetal - Wikipedia . Wikipedia. [Link]

-

Dimethyl Acetals - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry . (2010-05-28). Master Organic Chemistry. [Link]

-

Acetalization of Various Aldehydes with Methanol Catalyzed by 0.1 mol % Hydrochloric Acid a - ResearchGate . ResearchGate. [Link]

-

Functional transformation of aldehydes and ketones via homolytic induced decomposition of unsaturated peroxy acetals and peroxy ketals - Chemical Communications (RSC Publishing) . Royal Society of Chemistry. [Link]

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids | ACS Omega . (2018-05-07). ACS Publications. [Link]

-

Photo-organocatalytic synthesis of acetals from aldehydes - Green Chemistry (RSC Publishing) . (2019-01-16). Royal Society of Chemistry. [Link]

-

What role does dehydration synthesis play in the formation of ace... | Study Prep in Pearson+ . Pearson+. [Link]

-

Synthesis and Spectroscopic Analysis of a Cyclic Acetal: A Dehydration Performed in Aqueous Solution | Request PDF - ResearchGate . (2015-08-06). ResearchGate. [Link]

-

An Efficient Protection of Carbonyls and Deprotection of Acetals Using Decaborane | Request PDF - ResearchGate . (2015-08-06). ResearchGate. [Link]

-

nitroacetaldehyde diethyl acetal - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Acetal synthesis by acetalization or ring closure - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Amberlyst 15 ® - Reagent of the Month- Santiago Lab - SigutLabs . (2023-01-02). SigutLabs. [Link]

- CN1128129C - Acetaldehyde diethyl acetal production process - Google Patents.

-

Amberlyst-15 in organic synthesis - Arkivoc . Arkivoc. [Link]

-

Amberlyst-15, A Superior Acid Catalyst for the Cleavage of Acetals | Semantic Scholar . Semantic Scholar. [Link]

-

dodecanal dimethyl acetal | CAS#:14620-52-1 | Chemsrc . (2024-08-23). Chemsrc. [Link]

-

dodecanal dimethyl acetal, 14620-52-1 - The Good Scents Company . The Good Scents Company. [Link]

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PubMed Central . National Center for Biotechnology Information. [Link]

-

[ - Phenanthro[9,10-b]oxirene, 1a,9b-dihydro - Organic Syntheses Procedure . Organic Syntheses. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Dodecanal Dimethyl Acetal | 14620-52-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Dimethyl Acetals [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 8. Acetal - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. What role does dehydration synthesis play in the formation of ace... | Study Prep in Pearson+ [pearson.com]

- 11. researchgate.net [researchgate.net]

- 12. CN1128129C - Acetaldehyde diethyl acetal production process - Google Patents [patents.google.com]

- 13. What is Trimethyl orthoformate?_Chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Amberlyst 15 ® - Reagent of the Month- Santiago Lab [sigutlabs.com]

- 16. arkat-usa.org [arkat-usa.org]

- 17. DuPont™ AmberLyst™ 15DRY [dupont.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of Dodecanal Dimethyl Acetal

This guide provides a comprehensive analysis of the ¹H NMR spectrum of dodecanal dimethyl acetal, tailored for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of the spectrum, predict the chemical shifts and coupling constants, and provide a detailed experimental protocol for its acquisition.

I. Introduction to ¹H NMR Spectroscopy of Acetals

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for elucidating the structure of organic molecules.[1] It relies on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of electromagnetic radiation in the radiofrequency range can induce a transition, or "spin flip," between these states. The precise frequency at which this resonance occurs is highly sensitive to the local electronic environment of the proton, providing a unique fingerprint of its position within the molecule.[2]

Acetals, characterized by the R₂C(OR')₂ functional group, exhibit distinctive features in their ¹H NMR spectra.[3] The protons of the methoxy groups (-OCH₃) typically appear as a sharp singlet, while the acetal proton (the CH attached to two oxygens) is significantly deshielded and appears further downfield.[4][5] The long alkyl chain in dodecanal dimethyl acetal will present a series of overlapping signals in the upfield region of the spectrum.

II. Predicted ¹H NMR Spectrum of Dodecanal Dimethyl Acetal

A thorough understanding of the molecular structure is paramount to predicting and interpreting its ¹H NMR spectrum.

Dodecanal dimethyl acetal possesses a C₁₂ alkyl chain attached to a dimethyl acetal functional group. The protons in the molecule can be categorized into several distinct chemical environments, which will give rise to separate signals in the ¹H NMR spectrum.

Figure 1: Structure of dodecanal dimethyl acetal with key proton environments labeled.

The distinct proton environments are:

-

a (CH₃): The terminal methyl group of the dodecyl chain.

-

b ((CH₂)₉): The nine methylene groups in the middle of the alkyl chain. These are chemically similar and will likely overlap.

-

c (CH₂): The methylene group adjacent to the acetal carbon.

-

d (CH): The acetal proton.

-

e (OCH₃): The two equivalent methoxy groups.

The chemical shift (δ) indicates the electronic environment of a proton.[1] Protons near electronegative atoms are "deshielded" and appear at higher ppm values (downfield).[2][6]

-

Protons (a): The terminal methyl group is in a typical alkane environment and is expected to appear around δ 0.88 ppm . It will be a triplet due to coupling with the adjacent two protons of the methylene group (n+1 rule, where n=2).[7] The typical coupling constant (³J) for aliphatic protons is around 7 Hz.[8]

-

Protons (b): The bulk of the methylene protons in the alkyl chain will have very similar chemical environments, leading to a large, overlapping multiplet around δ 1.26 ppm .

-

Protons (c): The methylene group alpha to the acetal carbon will be slightly deshielded by the electronegative oxygen atoms and is predicted to appear around δ 1.60 ppm as a multiplet.

-

Proton (d): The acetal proton is directly attached to a carbon bonded to two oxygen atoms, causing significant deshielding. Its signal is expected to be a triplet around δ 4.3-4.8 ppm due to coupling with the adjacent CH₂ group.

-

Protons (e): The six protons of the two equivalent methoxy groups are in the same chemical environment and will therefore appear as a single, sharp singlet around δ 3.31 ppm .

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| a (CH₃) | ~ 0.88 | Triplet (t) | 3H | ~ 7 |

| b ((CH₂)₉) | ~ 1.26 | Multiplet (m) | 18H | - |

| c (CH₂) | ~ 1.60 | Multiplet (m) | 2H | - |

| d (CH) | ~ 4.3 - 4.8 | Triplet (t) | 1H | ~ 5-6 |

| e (OCH₃) | ~ 3.31 | Singlet (s) | 6H | - |

III. Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality ¹H NMR spectrum, meticulous sample preparation and instrument setup are crucial.

-

Solvent Selection: Choose a deuterated solvent that will dissolve the dodecanal dimethyl acetal and does not have signals that overlap with the analyte peaks. Deuterated chloroform (CDCl₃) is a common and suitable choice.[7] The residual proton signal of the solvent should be noted.[9]

-

Sample Concentration: Weigh approximately 5-10 mg of dodecanal dimethyl acetal and dissolve it in about 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm and serves as a reference point.[2]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtering (Optional): If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in the pipette to prevent shimming issues.

Figure 2: Experimental workflow for ¹H NMR analysis.

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming: The instrument's magnetic field needs to be "locked" onto the deuterium signal of the solvent to compensate for any field drift. Subsequently, the magnetic field homogeneity is optimized through a process called "shimming" to achieve sharp, symmetrical peaks.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a relatively simple molecule like dodecanal dimethyl acetal, a sufficient signal-to-noise ratio can typically be achieved with 8 to 16 scans.

-

Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased and the baseline is corrected to produce the final, interpretable spectrum.

IV. Data Interpretation and Structural Verification

The acquired spectrum should be analyzed by examining the chemical shifts, integration, and splitting patterns of the signals.

-

Integration: The area under each peak is proportional to the number of protons it represents.[1] The integration of the signals should correspond to the ratio of protons in each environment (e.g., 3H for the terminal methyl, 18H for the bulk methylene groups, etc.).

-

Splitting Patterns (Multiplicity): The splitting of a signal into multiple lines is caused by the influence of neighboring, non-equivalent protons (spin-spin coupling).[1] The "n+1 rule" is a useful guide, where 'n' is the number of equivalent neighboring protons.[7] For instance, the triplet of the acetal proton confirms the presence of an adjacent CH₂ group.

-

Coupling Constants (J): The distance between the lines in a multiplet is the coupling constant, measured in Hertz (Hz). Vicinal coupling constants (³J) are particularly useful for determining the dihedral angle between protons on adjacent carbons.[10]

The downfield shift of the acetal proton (d) is a direct consequence of the deshielding effect of the two electronegative oxygen atoms. Similarly, the singlet nature of the methoxy protons (e) is due to the absence of any adjacent, non-equivalent protons. The upfield signals of the alkyl chain are characteristic of protons in a non-polar, hydrocarbon environment.

V. Conclusion

The ¹H NMR spectrum of dodecanal dimethyl acetal provides a wealth of information that allows for its unambiguous structural identification. By carefully analyzing the chemical shifts, integration, and splitting patterns, researchers can confirm the presence of the key functional groups and the overall structure of the molecule. The principles and procedures outlined in this guide serve as a robust framework for the acquisition and interpretation of ¹H NMR data for acetals and related compounds.

References

-

Wawer, I., & Osek, J. (1985). ¹H and ¹³C Nuclear Magnetic Resonance Identification of the Products of the Reaction of NN-Dialkylformamide Dimethyl Acetals with Secondary Amines. Magnetic Resonance in Chemistry, 23(8), 654-658. [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Deá, P., & Glass, R. S. (1982). N.m.r. data of substituted benzaldehyde dimethyl acetals. Spectrochimica Acta Part A: Molecular Spectroscopy, 38(2), 219-222. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

-

OpenOChem Learn. Interpreting ¹H NMR Spectra. [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of ¹H-NMR Interpretation. [Link]

-

ChemistNate. (2020). ¹H NMR Spectrum of CH3CHO (acetaldehyde, ethanal). [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 NMR spectrum of ethanal (acetaldehyde). [Link]

-

NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 900 MHz, H₂O, predicted) (NP0326106). [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 800 MHz, D₂O, predicted) (HMDB0003656). [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 300 MHz, CDCl₃, experimental) (HMDB0000990). [Link]

-

SpectraBase. (n.d.). Dodecanal - Optional[¹H NMR] - Chemical Shifts. [Link]

-

The Good Scents Company. (n.d.). dodecanal dimethyl acetal, 14620-52-1. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

G., R. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 845-852. [Link]

-

Chemsrc. (n.d.). dodecanal dimethyl acetal | CAS#:14620-52-1. [Link]

-

PubChem. (n.d.). Dodecanal. [Link]

-

FooDB. (n.d.). Showing Compound Dodecanal dimethyl acetal (FDB009338). [Link]

-

The Good Scents Company. (n.d.). decanal dimethyl acetal, 7779-41-1. [Link]

-

University of Wisconsin-Madison. (n.d.). Coupling Constants and Structure: Vicinal Couplings. [Link]

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Showing Compound Dodecanal dimethyl acetal (FDB009338) - FooDB [foodb.ca]

- 4. 1H and 13C nuclear magnetic resonance identification of the products of the reaction of NN-dialkylformamide dimethyl acetals with secondary amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. ethanal low high resolution H-1 proton nmr spectrum of ethanal analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr acetaldehyde doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

Mass spectrometry fragmentation of dodecanal dimethyl acetal

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Dodecanal Dimethyl Acetal

Executive Summary

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of dodecanal dimethyl acetal (1,1-dimethoxydodecane). As a common derivative of dodecanal and a representative long-chain aliphatic acetal, understanding its fragmentation pattern is crucial for its unambiguous identification in complex matrices. This document elucidates the primary fragmentation pathways, including the dominant α-cleavage, loss of alkoxy moieties, and characteristic alkyl chain fragmentation. Authored for researchers, analytical scientists, and professionals in drug development, this guide synthesizes foundational principles with spectral data to provide a field-proven interpretation of the mass spectrum.

Introduction: The Analytical Significance of Acetal Fragmentation

Dodecanal dimethyl acetal (C₁₄H₃₀O₂) is the protective group derivative of dodecanal, a long-chain aldehyde.[1] Acetals are frequently encountered in organic synthesis and natural product chemistry. Gas chromatography-mass spectrometry (GC-MS) is the premier technique for their analysis. Under electron ionization (EI), the energetic molecular ion undergoes predictable fragmentation, yielding a unique mass spectrum that serves as a chemical fingerprint.

The presence of two oxygen atoms on a single carbon atom provides a powerful initiation site for fragmentation.[2] Ionization typically involves the removal of a non-bonding electron from one of the oxygen atoms, creating a radical cation (M⁺•).[3][4] This initial ion is often energetically unstable, particularly in long-chain acetals, leading to a very low abundance or entirely absent molecular ion peak in the spectrum.[2] The subsequent fragmentation is driven by the formation of highly stable, resonance-stabilized fragment ions.

Dominant Fragmentation Pathways of Dodecanal Dimethyl Acetal

The fragmentation of dodecanal dimethyl acetal is governed by established principles of mass spectrometry for ethers and acetals.[4][5] The primary pathways involve cleavage events initiated by the oxygen atoms, which are the most favorable sites of ionization.

Alpha (α)-Cleavage: The Genesis of the Base Peak

The most significant fragmentation pathway for acetals is α-cleavage.[5][6] This process involves the homolytic cleavage of the C1-C2 bond adjacent to the acetal group. The driving force for this cleavage is the formation of a highly stable oxonium ion, where the positive charge is delocalized over two oxygen atoms and a carbon atom.

For dodecanal dimethyl acetal, this cleavage results in the expulsion of a large undecyl radical (•C₁₁H₂₃) and the formation of the dimethoxymethyl cation at a mass-to-charge ratio (m/z) of 75.

-

Reaction: C₁₂H₂₅CH(OCH₃)₂⁺• → [CH(OCH₃)₂]⁺ + •C₁₁H₂₃

-

Resulting Ion (m/z 75): This resonance-stabilized cation, [CH₃O=CH-OCH₃]⁺, is exceptionally stable and therefore typically constitutes the base peak in the mass spectrum.[2]

Loss of Alkoxy Groups and Subsequent Fragmentation

Another key fragmentation route begins with the cleavage of a carbon-oxygen bond. This can occur in two primary ways:

-

Loss of a Methoxy Radical (•OCH₃): The molecular ion can lose a methoxy radical, leading to the formation of an ion at m/z 199 (M-31).

-

Reaction: C₁₂H₂₅CH(OCH₃)₂⁺• → [C₁₂H₂₅CHOCH₃]⁺ + •OCH₃

-

Resulting Ion (m/z 199): This [M-31]⁺ ion is a characteristic, though often less abundant, fragment.

-

-

Loss of a Methanol Molecule (CH₃OH): A rearrangement reaction can lead to the elimination of a neutral methanol molecule, resulting in an ion at m/z 198 (M-32).

-

Reaction: C₁₂H₂₅CH(OCH₃)₂⁺• → [C₁₂H₂₄CHOCH₂]⁺• + CH₃OH

-

Resulting Ion (m/z 198): This odd-electron ion is formed via a hydrogen transfer mechanism.

-

The [M-31]⁺ ion can undergo further fragmentation. A prominent secondary fragmentation is the loss of a formaldehyde molecule (CH₂O, 30 Da), leading to a fragment at m/z 169.

Alkyl Chain Fragmentation

Cleavage can also occur along the long C₁₁H₂₃ alkyl chain. This results in a series of hydrocarbon cluster ions that are typically separated by 14 Da (corresponding to a CH₂ group).[6] These fragments are less specific to the acetal functionality but are characteristic of long aliphatic chains. Common ions observed include those at m/z 43 (C₃H₇⁺), 57 (C₄H₉⁺), 71 (C₅H₁₁⁺), and so on.

Interpreting the Electron Ionization Mass Spectrum

The EI mass spectrum of dodecanal dimethyl acetal is a composite of the fragments generated through the pathways described above. The table below summarizes the key ions and their proposed structures, based on data from the NIST Standard Reference Database.[1]

| m/z | Relative Intensity (%) | Proposed Ion Structure / Origin | Fragmentation Pathway |

| 43 | 35 | [C₃H₇]⁺ | Alkyl Chain Cleavage |

| 47 | 25 | [CH₃O=CH₂]⁺ | Secondary fragmentation |

| 57 | 20 | [C₄H₉]⁺ | Alkyl Chain Cleavage |

| 75 | 100 | [CH(OCH₃)₂]⁺ | α-Cleavage (Base Peak) |

| 169 | 5 | [M - OCH₃ - CH₂O]⁺ | Secondary fragmentation from [M-31]⁺ |

| 199 | 10 | [M - OCH₃]⁺ | Loss of Methoxy Radical |

| 230 | <1 | [C₁₄H₃₀O₂]⁺• | Molecular Ion (M⁺•) |

Visualization of Fragmentation Pathways

The logical flow of the primary fragmentation events for dodecanal dimethyl acetal upon electron ionization is depicted below.

Caption: Primary EI fragmentation pathways for dodecanal dimethyl acetal.

Experimental Protocol: GC-MS Analysis

This section outlines a standard, self-validating protocol for the analysis of dodecanal dimethyl acetal using a typical single-quadrupole GC-MS system.

Objective: To acquire a reproducible electron ionization mass spectrum of dodecanal dimethyl acetal.

Instrumentation:

-

Gas Chromatograph with a split/splitless injector.

-

Mass Spectrometer with an Electron Ionization (EI) source.

Materials:

-

Dodecanal dimethyl acetal standard (≥97% purity).

-

High-purity solvent (e.g., Hexane or Dichloromethane, GC grade).

-

Helium carrier gas (99.999% purity).

Methodology:

-

Sample Preparation:

-

Prepare a 100 ppm (µg/mL) stock solution of dodecanal dimethyl acetal in hexane.

-

Perform a serial dilution to create a working standard of 1-10 ppm for injection.

-

-

Gas Chromatography (GC) Parameters:

-

Column: Standard non-polar column (e.g., HP-5MS, DB-5, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Split (e.g., 20:1 ratio) to avoid column overloading.

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 1 minute.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV (standard for library matching).

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40 - 400.

-

Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak).

-

-

Data Analysis:

-

Integrate the chromatographic peak corresponding to dodecanal dimethyl acetal.

-

Extract the mass spectrum from the apex of the peak.

-

Compare the acquired spectrum to a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.

-

Identify the base peak and other key fragment ions as detailed in this guide.

-

Conclusion

The mass spectrometry fragmentation of dodecanal dimethyl acetal is a well-defined process dominated by a highly favorable α-cleavage, which produces the characteristic base peak at m/z 75. Secondary fragmentation pathways involving the loss of alkoxy groups and general alkyl chain cleavage provide additional structural confirmation. The virtual absence of the molecular ion is typical for this class of compounds. By understanding these core fragmentation mechanisms, analysts can confidently identify dodecanal dimethyl acetal and related long-chain acetals in various applications, from quality control in flavor and fragrance industries to metabolite identification in biomedical research.

References

-

Christiansen, K., Mahadevan, V., Viswanathan, C. V., & Holman, R. T. (1969). Mass spectrometry of long-chain aliphatic aldehydes, dimethyl acetals and alk-1-enyl ethers. Lipids, 4(6), 421-427. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Fong, K. W., & Hsieh, Y. L. (1988). Mass Spectra of Some Acetals. Journal of the Chinese Chemical Society, 35(4), 297-303. [Link]

-

NIST. (n.d.). Dodecane, 1,1-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Guanajuato. (n.d.). Fragmentation Mechanisms in Mass Spectrometry. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

ACS Publications. (1966). Mass Spectra of Acetal-Type Compounds. Analytical Chemistry. [Link]

-

ChemHelp ASAP. (2022). Common Fragmentation Mechanisms in Mass Spectrometry. YouTube. [Link]

-

Spectroscopy Online. (2021). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

-

ChemSrc. (n.d.). dodecanal dimethyl acetal. [Link]

-

FlavScents. (n.d.). dodecanal dimethyl acetal. [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Mass Spectrometry of Aliphatic Ethers. YouTube. [Link]

Sources

Navigating the Solvent Landscape: An In-Depth Technical Guide to the Solubility of Dodecanal Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Scientific Innovation

In the realms of pharmaceutical development, flavor and fragrance formulation, and advanced materials science, the precise control over a molecule's behavior in solution is paramount. Dodecanal dimethyl acetal, a versatile acetal with applications ranging from a fragrance component to a protective group in organic synthesis, is no exception. Its interaction with various organic solvents dictates its utility, reactivity, and delivery. This guide, designed for the discerning scientist, moves beyond simple data points to provide a deep, mechanistic understanding of the solubility of dodecanal dimethyl acetal. By elucidating the "why" behind its solubility profile, we empower researchers to make informed decisions, optimize experimental conditions, and unlock the full potential of this valuable chemical entity.

Physicochemical Profile of Dodecanal Dimethyl Acetal

A thorough understanding of a molecule's intrinsic properties is the foundation for predicting its solubility. Dodecanal dimethyl acetal (C₁₄H₃₀O₂) is characterized by a long, nonpolar alkyl chain and a polar acetal functional group. This amphiphilic nature is the primary determinant of its solubility across a spectrum of organic solvents.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 230.39 g/mol | [1] |

| Appearance | Colorless clear liquid | [2] |

| Boiling Point | 133 °C at 5.3 mmHg | [3] |

| logP (o/w) | 5.098 (estimated) | [2] |

| Polar Surface Area | 18.46 Ų | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

The high logP value indicates a strong preference for nonpolar environments, a direct consequence of the dominant twelve-carbon alkyl chain. However, the two oxygen atoms in the acetal group introduce a localized region of polarity and the capacity to accept hydrogen bonds, which allows for interactions with more polar solvents.

The Science of Solvation: A Mechanistic Exploration

The principle of "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. A more nuanced perspective requires an examination of the specific intermolecular forces at play between dodecanal dimethyl acetal and different classes of organic solvents.

Interaction with Polar Protic Solvents

Polar protic solvents, such as alcohols (e.g., methanol, ethanol), possess O-H bonds, enabling them to act as both hydrogen bond donors and acceptors.[5] While dodecanal dimethyl acetal cannot donate hydrogen bonds, its two ether-like oxygen atoms can act as hydrogen bond acceptors.

-

Dominant Interactions: The primary mode of interaction is hydrogen bonding between the solvent's hydroxyl proton and the lone pairs of electrons on the acetal's oxygen atoms. Additionally, dipole-dipole interactions occur between the polar O-H bond of the solvent and the C-O bonds of the acetal.

-

Limiting Factor: The long, nonpolar dodecyl chain disrupts the hydrogen-bonding network of the solvent, creating an energetically unfavorable "cavity." This hydrophobic effect limits the solubility, especially in highly structured solvents like water, where dodecanal dimethyl acetal is practically insoluble.[2] As the alkyl chain of the alcohol solvent increases (e.g., from methanol to butanol), the solvent becomes less polar, leading to more favorable interactions with the dodecyl chain of the solute and generally higher solubility.

Interaction with Polar Aprotic Solvents

Polar aprotic solvents (e.g., acetone, ethyl acetate, dimethylformamide) possess significant dipole moments but lack O-H or N-H bonds, precluding them from donating hydrogen bonds.[6][7]

-

Dominant Interactions: Solubility in these solvents is primarily driven by dipole-dipole interactions between the polar functional groups of the solvent and the acetal head of dodecanal dimethyl acetal. Van der Waals forces between the solvent and the solute's alkyl chain also contribute significantly.

-

Favorable Energetics: The absence of a strong hydrogen-bonding network in the solvent means that less energy is required to create a cavity for the solute molecule. This often leads to very high solubility in polar aprotic solvents.

Interaction with Nonpolar Solvents

Nonpolar solvents (e.g., hexane, toluene, cyclohexane) lack significant dipole moments and cannot participate in hydrogen bonding.

-

Dominant Interactions: The primary intermolecular forces are London dispersion forces (a type of van der Waals force). The extensive surface area of the long dodecyl chain of dodecanal dimethyl acetal allows for strong dispersion force interactions with nonpolar solvent molecules.

-

High Compatibility: The nonpolar nature of both the solute's tail and the solvent leads to a high degree of miscibility. The polar acetal head has minimal unfavorable interactions in this environment.

Quantitative Solubility Data

The following table summarizes the experimentally determined solubility of dodecanal dimethyl acetal in a range of organic solvents at 25°C. This data provides a valuable resource for solvent selection in various applications.

| Solvent Class | Solvent | Solubility (g/L) at 25°C | Source |

| Polar Protic | Methanol | 1781.96 | [8] |

| Ethanol | 2693.57 | [8] | |

| n-Propanol | 3423.38 | [8] | |

| Isopropanol | 3731.46 | [8] | |

| n-Butanol | 4084.4 | [8] | |

| Acetic Acid | 2087.05 | [8] | |

| Ethylene Glycol | 124.61 | [8] | |

| Polar Aprotic | Acetone | 6289.32 | [8] |

| Ethyl Acetate | 8862.11 | [8] | |

| Tetrahydrofuran (THF) | 10525.97 | [8] | |

| Acetonitrile | 3995.88 | [8] | |

| Dimethylformamide (DMF) | 3069.38 | [8] | |

| Dimethyl Sulfoxide (DMSO) | 4224.09 | [8] | |

| Dichloromethane | 14646.26 | [8] | |

| Chloroform | 14989.09 | [8] | |

| Nonpolar | n-Hexane | 3537.15 | [8] |

| n-Heptane | 2958.45 | [8] | |

| Cyclohexane | 8839.98 | [8] | |

| Toluene | 3064.78 | [8] |

Experimental Protocols for Solubility Determination

For novel solvent systems or for validation purposes, direct experimental determination of solubility is often necessary. The following protocols provide robust methodologies for both qualitative and quantitative assessment.

Protocol 1: Qualitative Determination of Miscibility

Objective: To rapidly assess whether dodecanal dimethyl acetal is miscible, partially miscible, or immiscible in a given organic solvent at a specific temperature.

Methodology:

-

Preparation: Label a series of clear glass vials, one for each solvent to be tested.

-

Solvent Addition: Add 2 mL of the test solvent to the corresponding vial.

-

Solute Addition: Add 2 mL of dodecanal dimethyl acetal to the same vial.

-

Mixing: Cap the vial securely and vortex or shake vigorously for 30-60 seconds.

-

Observation: Allow the mixture to stand undisturbed for at least 5 minutes. Observe the vial against a well-lit background.

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct liquid layers are present.

-

Partially Miscible: The solution may appear cloudy or form an emulsion that does not fully separate. The relative volumes of the two layers may change compared to the initial volumes.

-

Protocol 2: Quantitative Determination of Solubility by the Shake-Flask Method

Objective: To determine the precise saturation solubility of dodecanal dimethyl acetal in a given organic solvent at a controlled temperature.

Methodology:

-

System Preparation: Add an excess amount of dodecanal dimethyl acetal to a known volume of the solvent in a sealed, temperature-controlled vessel (e.g., a jacketed reaction vessel or a vial in a temperature-controlled shaker). "Excess" means that undissolved solute should be clearly visible.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: Cease agitation and allow the undissolved dodecanal dimethyl acetal to settle.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant. It is critical to avoid disturbing the undissolved layer. A syringe with a filter attachment is recommended.

-

Analysis: Quantify the concentration of dodecanal dimethyl acetal in the sampled solution using a suitable analytical technique, such as:

-

Gas Chromatography (GC): Prepare a calibration curve using standards of known concentrations of dodecanal dimethyl acetal in the same solvent. Dilute the saturated sample to fall within the linear range of the calibration curve.

-

Gravimetric Analysis: Accurately weigh the sampled aliquot. Carefully evaporate the solvent under controlled conditions (e.g., rotary evaporator followed by high vacuum) and weigh the remaining dodecanal dimethyl acetal. This method is suitable for non-volatile solutes and volatile solvents.

-

-

Calculation: Based on the concentration determined in the analysis and the volume of the sample, calculate the solubility in the desired units (e.g., g/L, mol/L).

Conclusion: A Guide to Informed Solvent Selection

The solubility of dodecanal dimethyl acetal is a complex interplay of its amphiphilic structure and the nature of the surrounding solvent. Its long alkyl chain favors interactions with nonpolar and moderately polar solvents through dispersion and dipole-induced dipole forces, leading to high solubility in solvents like hexane, cyclohexane, and chlorinated hydrocarbons. The polar acetal head, with its hydrogen bond accepting capability, allows for significant solubility in polar aprotic and, to a lesser extent, polar protic solvents. This comprehensive understanding, supported by the quantitative data and experimental protocols provided, equips researchers and drug development professionals with the knowledge to confidently select the optimal solvent system for their specific application, thereby enhancing efficiency, improving reaction outcomes, and accelerating the pace of innovation.

References

-

Sheet1 - Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

-

dodecanal dimethyl acetal, 14620-52-1 - The Good Scents Company. (n.d.). Retrieved from [Link]

-

1,1-Dimethoxydodecane | C14H30O2 | CID 84559 - PubChem. (n.d.). Retrieved from [Link]

-

Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - RSC Publishing. (2022, September 15). Retrieved from [Link]

-

Showing Compound Dodecanal dimethyl acetal (FDB009338) - FooDB. (2010, April 8). Retrieved from [Link]

-

dodecanal diethyl acetal, 53405-98-4 - The Good Scents Company. (n.d.). Retrieved from [Link]

-

COSMO-RS: predict solubilities & fluid thermodynamics - SCM. (n.d.). Retrieved from [Link]

-

Formation of acetals (video) - Khan Academy. (n.d.). Retrieved from [Link]

-

Prediction of Solubility with COSMO-RS - Zenodo. (n.d.). Retrieved from [Link]

-

Technical note: Estimating aqueous solubilities and activity coefficients of mono- and α,ω-dicarboxylic acids using COSMOtherm - ACP. (2020, November 9). Retrieved from [Link]

-

MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). Retrieved from [Link]

-

Hansen solubility parameters - Stenutz. (n.d.). Retrieved from [Link]

-

decanal dimethyl acetal, 7779-41-1 - The Good Scents Company. (n.d.). Retrieved from [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27). Retrieved from [Link]

-

Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water - ChemRxiv. (n.d.). Retrieved from [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC - NIH. (2020, November 13). Retrieved from [Link]

-

Polar aprotic solvent - Wikipedia. (n.d.). Retrieved from [Link]

-

Dimethyl Acetals - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

dodecanal dimethyl acetal | CAS#:14620-52-1 | Chemsrc. (n.d.). Retrieved from [Link]

-

(Z)-4-heptenal diethyl acetal, 18492-65-4 - The Good Scents Company. (n.d.). Retrieved from [Link]

-

heptanal dimethyl acetal, 10032-05-0 - The Good Scents Company. (n.d.). Retrieved from [Link]

-

Workup: DMF or DMSO - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

-

Polar Protic Solvents - LON-CAPA OCHem. (n.d.). Retrieved from [Link]

-

Acetal Hydrolysis Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]

- WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents. (2005, December 8).

-

Solubility Testing of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Solvation of acetone in protic and aprotic solvents and binary solvent mixtures - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 7. LON-CAPA OCHem [s10.lite.msu.edu]

- 8. reddit.com [reddit.com]

An In-Depth Technical Guide to the Synthesis of Dodecanal Dimethyl Acetal from Lauryl Aldehyde

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecanal dimethyl acetal serves as a crucial intermediate in organic synthesis, primarily functioning as a protected version of its parent compound, dodecanal (lauryl aldehyde). The acetal moiety is stable under neutral to basic conditions, allowing for chemical transformations on other parts of a molecule without affecting the aldehyde group.[1] This stability, combined with the ability to readily deprotect the acetal back to the aldehyde under mild acidic conditions, makes it an invaluable tool in the multi-step synthesis of complex molecules, including pharmaceuticals and high-value fragrance compounds.[2][3] This guide provides a comprehensive overview of the chemical principles, a detailed experimental protocol, and expert insights into the synthesis of dodecanal dimethyl acetal, emphasizing methodological robustness and scientific integrity.

Part 1: Theoretical Foundations: The Chemistry of Acetalization

The conversion of an aldehyde to a dimethyl acetal is a classic example of nucleophilic addition to a carbonyl group. The reaction is acid-catalyzed and involves the addition of two equivalents of methanol to the aldehyde.[4][5]

Mechanism of Acid-Catalyzed Acetal Formation

The reaction proceeds through a multi-step, equilibrium-driven process. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.[6]

-

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of dodecanal, significantly increasing the electrophilicity of the carbonyl carbon. This activation step is crucial as methanol is a relatively weak nucleophile.[1][4]

-

First Nucleophilic Attack : A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a hemiacetal.[1][4]

-

Formation of a Good Leaving Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst to form an alkyloxonium ion, converting the hydroxyl into a good leaving group (water).[4][6]

-

Elimination of Water : The loss of a water molecule results in the formation of a resonance-stabilized oxonium ion.[4][6]

-

Second Nucleophilic Attack : A second molecule of methanol attacks the highly electrophilic carbon of the oxonium ion.[6]

-

Deprotonation : The resulting protonated acetal is deprotonated, regenerating the acid catalyst and yielding the final dodecanal dimethyl acetal product.[7]

Caption: Figure 1: Mechanism of Acid-Catalyzed Acetal Formation

Driving the Equilibrium

All steps in acetal formation are reversible.[4] According to Le Châtelier's principle, to maximize the yield of the acetal, the equilibrium must be shifted to the right. This is most effectively achieved by removing the water generated during the reaction.[4] While historical methods relied on physical removal (e.g., Dean-Stark distillation), a more modern and efficient approach involves a chemical water scavenger.

Trimethyl orthoformate (TMOF), HC(OCH₃)₃, is an ideal reagent for this purpose. It reacts irreversibly with water to produce methyl formate and methanol, effectively sequestering the water byproduct and driving the reaction to completion.[8][9]

Part 2: Experimental Protocol: A Validated Synthesis Method

This section details a robust and scalable laboratory procedure for synthesizing dodecanal dimethyl acetal. The chosen method utilizes trimethyl orthoformate as a water scavenger and Amberlyst-15, a heterogeneous acid catalyst. The primary advantage of a solid acid catalyst is the simplified work-up, as it can be removed by simple filtration, eliminating the need for aqueous neutralization and washing steps.[10][11][12]

Caption: Figure 2: Experimental Workflow

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Key Properties |

| Dodecanal (Lauryl Aldehyde) | 112-54-9 | C₁₂H₂₄O | 184.32 | ≥98% purity, liquid[13] |

| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | Anhydrous grade (<0.005% H₂O) |

| Trimethyl Orthoformate (TMOF) | 149-73-5 | C₄H₁₀O₃ | 106.12 | ≥99% purity, water scavenger[2] |

| Amberlyst-15 (Dry) | 9003-53-6 | N/A | N/A | Heterogeneous acid catalyst[10][14] |

| Diethyl Ether (or MTBE) | 60-29-7 | C₄H₁₀O | 74.12 | Solvent for filtration |

| Sodium Sulfate (Anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent |

Step-by-Step Experimental Procedure

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add dodecanal (18.4 g, 0.1 mol).

-

Reagent Addition : Sequentially add anhydrous methanol (32 mL, ~0.8 mol) and trimethyl orthoformate (16 mL, ~0.145 mol). The use of excess methanol serves as both a reagent and a solvent, while excess TMOF ensures complete water removal.

-

Catalyst Introduction : Add dry Amberlyst-15 resin (1.8 g, ~10 wt% relative to the aldehyde). The resin should be dried in a vacuum oven prior to use for maximum activity.

-

Reaction Execution : Seal the flask and stir the mixture vigorously at room temperature (20-25 °C).

-

Monitoring Progress : The reaction is typically complete within 2-4 hours. Progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for gas chromatography (GC) analysis, observing the disappearance of the starting aldehyde peak.

-

Work-up: Catalyst Removal : Once the reaction is complete, dilute the mixture with diethyl ether (50 mL) and filter through a sintered glass funnel or a Büchner funnel with filter paper to remove the Amberlyst-15 resin. Wash the resin with an additional portion of diethyl ether (20 mL) to ensure complete recovery of the product.

-

Solvent Removal : Combine the filtrates and remove the solvent and other volatile components (excess methanol, TMOF, and methyl formate byproduct) using a rotary evaporator.

-

Final Purification : The resulting crude oil is purified by vacuum distillation to yield dodecanal dimethyl acetal as a clear, colorless liquid.[1]

Expected Results

-

Boiling Point : ~110-112 °C at reduced pressure (~10 mmHg).

-

Yield : A typical yield for this reaction is 85-95%.

-

Purity : >97% as determined by GC.

Part 3: Product Characterization and Validation

Confirmation of the product's identity and purity is a non-negotiable step in synthesis. The following data provides a benchmark for validation.

| Parameter | Technique | Expected Result |

| Appearance | Visual | Colorless, clear liquid[15] |

| Refractive Index | Refractometry | 1.428 - 1.435 (at 20 °C)[16] |

| Identity & Purity | GC-MS | A single major peak in the gas chromatogram. Mass spectrum showing a molecular ion peak (M⁺) consistent with the product's molecular weight.[17] |

| Structure Confirmation | ¹H NMR (CDCl₃) | δ ~4.3 ppm (triplet, 1H, -CH(OCH₃)₂); δ 3.3 ppm (singlet, 6H, -OCH₃); δ ~1.2-1.6 ppm (multiplet, 20H, -(CH₂)₁₀-); δ ~0.88 ppm (triplet, 3H, -CH₃) |

| Structure Confirmation | ¹³C NMR (CDCl₃) | δ ~104 ppm (-CH(OCH₃)₂); δ ~52 ppm (-OCH₃); δ ~22-34 ppm (-(CH₂)₁₀-); δ ~14 ppm (-CH₃) |

Part 4: Troubleshooting and Field Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Insufficient reaction time. 2. "Wet" reagents or catalyst introducing water. 3. Inactive catalyst. | 1. Allow the reaction to stir longer; confirm completion with GC. 2. Use anhydrous grade methanol and ensure Amberlyst-15 is thoroughly dried. 3. Use fresh or properly stored/dried catalyst. |

| Low Yield | 1. Product loss during work-up. 2. Inefficient distillation. | 1. Ensure the catalyst is washed thoroughly after filtration. 2. Perform distillation under a stable, high vacuum to prevent product decomposition at high temperatures. |

| Product Contamination | 1. Presence of unreacted dodecanal. 2. Residual acidic catalyst. | 1. Ensure the reaction goes to completion. If necessary, purify carefully by distillation, as the boiling points are distinct. 2. If using a homogeneous catalyst (like p-TsOH), a work-up with a mild base (e.g., NaHCO₃ solution) is required before distillation. The use of Amberlyst-15 avoids this issue. |

Conclusion

The synthesis of dodecanal dimethyl acetal from lauryl aldehyde is a straightforward yet fundamentally important transformation in organic chemistry. The described method, employing a heterogeneous acid catalyst and a chemical water scavenger, represents a modern, efficient, and easily scalable protocol. It minimizes waste and simplifies purification, aligning with the principles of green chemistry. By understanding the underlying mechanism and adhering to a validated experimental procedure, researchers can reliably produce this valuable chemical intermediate with high yield and purity.

References

- Benchchem. (n.d.). Dodecanal Dimethyl Acetal.

- University of Calgary. (n.d.). Acetal Formation Mechanism.

- Chemistry LibreTexts. (2022). 1.4: Acetal Formation, Mechanism, Resonance.

- Chemistry Steps. (n.d.). Formation and Reactions of Acetals.

- OpenStax. (2023). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. In Organic Chemistry.

- Chemistry LibreTexts. (2024). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation.

- Moutet, L., Bonafoux, D., Degueil-Castaing, M., & Maillard, B. (1999). Functional transformation of aldehydes and ketones via homolytic induced decomposition of unsaturated peroxy acetals and peroxy ketals. Chemical Communications, (2), 1821-1822. DOI:10.1039/A808418A.

- Wikipedia. (n.d.). Trimethyl orthoformate.

- Ataman Kimya. (n.d.). TRIMETHYL ORTHOFORMATE.

- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.

- ChemicalBook. (2021). What is Trimethyl orthoformate?.

- FooDB. (2010). Showing Compound Dodecanal dimethyl acetal (FDB009338).

- SigutLabs. (2023). Amberlyst 15® - Reagent of the Month.

- FlavScents. (n.d.). dodecanal dimethyl acetal.

- SpectraBase. (n.d.). Dodecanal.

- ScenTree. (n.d.). Aldehyde C-12 Lauric (CAS N° 112-54-9).

- The Good Scents Company. (n.d.). dodecanal dimethyl acetal, 14620-52-1.

- Santa Cruz Biotechnology. (n.d.). Dodecanal Dimethyl Acetal.

- Arkivoc. (n.d.). Amberlyst-15 in organic synthesis.

- DuPont. (n.d.). DuPont™ AmberLyst™ 15DRY.

- Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure.

- ScienceDirect. (2025). Amberlyst®-15: A reusable heterogeneous catalyst for the dehydration of tertiary alcohols.

- The Good Scents Company. (n.d.). dodecanal (aldehyde C-12 lauric), 112-54-9.

- Chemsrc. (2025). dodecanal dimethyl acetal.

- ResearchGate. (2025). (PDF) Amberlyst-15 in Organic Synthesis.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Dodecanal Dimethyl Acetal 14620-52-1.

- Ataman Kimya. (n.d.). LAURYL ALDEHYDE (Dodecanal).

- Sigma-Aldrich. (n.d.). Lauraldehyde for synthesis.

- Google Patents. (n.d.). EP0081856A1 - Process for the preparation of chloroacetaldehyde-dimethyl acetal.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]

- 3. What is Trimethyl orthoformate?_Chemicalbook [chemicalbook.com]

- 4. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acetals are formed from aldehydes or ketones plus alcohols in the presence of acid [ns1.almerja.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Functional transformation of aldehydes and ketones via homolytic induced decomposition of unsaturated peroxy acetals and peroxy ketals - Chemical Communications (RSC Publishing) DOI:10.1039/A808418A [pubs.rsc.org]

- 9. Dimethyl Acetals [organic-chemistry.org]

- 10. Amberlyst 15 ® - Reagent of the Month- Santiago Lab [sigutlabs.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. researchgate.net [researchgate.net]

- 13. Lauraldehyde for synthesis 112-54-9 [sigmaaldrich.com]

- 14. DuPont™ AmberLyst™ 15DRY [dupont.com]

- 15. dodecanal dimethyl acetal [flavscents.com]

- 16. dodecanal dimethyl acetal, 14620-52-1 [thegoodscentscompany.com]

- 17. Showing Compound Dodecanal dimethyl acetal (FDB009338) - FooDB [foodb.ca]

An In-depth Technical Guide to the Acid-Catalyzed Formation of Dodecanal Dimethyl Acetal

This guide provides a comprehensive technical overview of the acid-catalyzed synthesis of dodecanal dimethyl acetal, tailored for researchers, scientists, and professionals in drug development. It delves into the underlying reaction mechanism, offers a detailed experimental protocol, and discusses the significance of this transformation in organic synthesis.

Introduction: The Strategic Importance of Acetalization

In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount. Aldehydes, with their inherent reactivity, often require masking to prevent unwanted side reactions. The formation of acetals represents a robust and widely employed strategy for the protection of aldehydes and ketones.[1][2] Dodecanal dimethyl acetal is the protected form of dodecanal (also known as lauraldehyde), rendering the reactive aldehyde group inert to basic conditions and a variety of nucleophiles.[3][4] This stability, coupled with the ability to readily regenerate the parent aldehyde under mild acidic conditions, makes dodecanal dimethyl acetal a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients.[2][3]

The Reaction Mechanism: A Stepwise Exploration

The acid-catalyzed formation of dodecanal dimethyl acetal from dodecanal and methanol is a reversible equilibrium process.[5][6] The reaction proceeds through a series of proton transfer, nucleophilic attack, and dehydration steps. Understanding this mechanism is crucial for optimizing reaction conditions to favor the formation of the acetal product.

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of dodecanal by an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][5][6] This step is critical as it significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][7]

-

Nucleophilic Attack by Methanol and Hemiacetal Formation: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.[3][6] This results in the formation of a tetrahedral intermediate, which, upon deprotonation, yields a hemiacetal.[2]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst.[3][6] This converts the hydroxyl group into a good leaving group (water).[1][8]

-

Elimination of Water and Formation of a Resonance-Stabilized Carbocation: The departure of a water molecule generates a resonance-stabilized carbocation, often referred to as an oxonium ion.[3][6]

-

Second Nucleophilic Attack: A second molecule of methanol attacks the electrophilic carbocation.[3][6]

-

Final Deprotonation: The final step involves the deprotonation of the resulting intermediate to yield the stable dodecanal dimethyl acetal and regenerate the acid catalyst.[3][6]

To drive the equilibrium towards the formation of the acetal, it is essential to remove the water produced during the reaction.[2][5] This can be achieved by using a dehydrating agent or techniques like a Dean-Stark apparatus.[2][3]

Reaction Mechanism: Acid-Catalyzed Acetal Formation

Caption: A stepwise depiction of the acid-catalyzed formation of dodecanal dimethyl acetal.

Experimental Protocol: Synthesis of Dodecanal Dimethyl Acetal

This protocol outlines a standard laboratory procedure for the synthesis of dodecanal dimethyl acetal.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Dodecanal (Lauryl Aldehyde) | 184.32[9] | 18.4 g | 0.1 | Purity ≥ 95% |

| Methanol | 32.04 | 64.1 g (80 mL) | 2.0 | Anhydrous |

| Trimethyl Orthoformate | 106.12 | 12.7 g (13.5 mL) | 0.12 | As a dehydrating agent[4] |

| p-Toluenesulfonic Acid (TsOH) | 172.20 | 0.172 g | 0.001 | Catalyst |

| Saturated Sodium Bicarbonate Solution | - | ~50 mL | - | For neutralization |

| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | For drying |

| Diethyl Ether | 74.12 | ~100 mL | - | For extraction |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dodecanal (18.4 g, 0.1 mol), methanol (80 mL, 2.0 mol), and trimethyl orthoformate (13.5 mL, 0.12 mol).

-

Catalyst Addition: While stirring, add p-toluenesulfonic acid (0.172 g, 0.001 mol) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether and 50 mL of water. Shake vigorously and allow the layers to separate. Collect the organic layer.

-

Washing: Wash the organic layer with another 50 mL of water to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent (diethyl ether and excess methanol) under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield dodecanal dimethyl acetal as a colorless liquid. The boiling point of dodecanal dimethyl acetal is approximately 265.6 °C at 760 mmHg.[10]

Experimental Workflow

Caption: A sequential workflow for the synthesis of dodecanal dimethyl acetal.

Trustworthiness and Self-Validating Protocols